N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide
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Overview
Description
N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide is a chemical compound with the molecular formula C11H11F3N2O and a molecular weight of 244.22 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring bearing a carboxamide group
Preparation Methods
The synthesis of N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with azetidine-3-carboxylic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity .
Comparison with Similar Compounds
N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide can be compared with other similar compounds, such as:
This compound hydrochloride: This compound is a hydrochloride salt form and may exhibit different solubility and stability properties.
This compound derivatives: Various derivatives can be synthesized by modifying the functional groups attached to the azetidine or phenyl rings, leading to compounds with diverse properties and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1828845-50-6 |
---|---|
Molecular Formula |
C11H11F3N2O |
Molecular Weight |
244.2 |
Purity |
95 |
Origin of Product |
United States |
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